

Spectroscopic Characterization of Sodium Undecanoate: A Technical Guide

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Compound of Interest

Compound Name: Sodium undecanoate

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Abstract

Sodium undecanoate ($C_{11}H_{21}NaO_2$), the sodium salt of undecanoic acid, is a saturated fatty acid salt with applications in various fields, including pharmaceuticals and materials science. A thorough understanding of its physicochemical properties is crucial for its effective utilization. This technical guide provides an in-depth overview of the spectroscopic characterization of **sodium undecanoate**, presenting key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, and logical workflows are visualized using Graphviz diagrams to aid in experimental design and data interpretation.

Introduction

Sodium undecanoate is an amphiphilic molecule consisting of a hydrophilic carboxylate head group and a hydrophobic eleven-carbon aliphatic tail. This structure allows it to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). Spectroscopic techniques are indispensable for elucidating the molecular structure, identifying functional groups, and studying the aggregation behavior of **sodium undecanoate**. This guide serves as a comprehensive resource for its spectroscopic analysis.

Physicochemical Properties

A summary of key physicochemical properties of **sodium undecanoate** is presented in Table 1.

Table 1: Physicochemical Properties of **Sodium Undecanoate**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₁ NaO ₂	[1]
Molecular Weight	208.27 g/mol	[1]
CAS Number	17265-30-4	[2][3]
Appearance	White solid	[4]
Critical Micelle Concentration (CMC)	Varies with conditions (e.g., temperature, ionic strength)	

Spectroscopic Characterization

The following sections detail the characterization of **sodium undecanoate** using various spectroscopic methods. The data for the undecanoate anion is largely inferred from studies on undecanoic acid, as the spectroscopic behavior of the hydrocarbon chain is minimally affected by the counter-ion in many analytical preparations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of **sodium undecanoate** by providing information on the chemical environment of each carbon and hydrogen atom.

The ¹H NMR spectrum of the undecanoate chain is characterized by distinct signals for the terminal methyl protons, the methylene protons adjacent to the carboxylate group, and the overlapping signals of the other methylene groups.

Table 2: ¹H NMR Spectral Data for the Undecanoate Chain (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Assignment
~2.35	t	α -CH ₂ (adjacent to COO ⁻)
~1.63	quintet	β -CH ₂
~1.27	m	-(CH ₂) ₇ -
~0.88	t	Terminal CH ₃

Data adapted from spectral information for undecanoic acid.

The ¹³C NMR spectrum provides a distinct signal for each carbon atom in a unique chemical environment.

Table 3: ¹³C NMR Spectral Data for the Undecanoate Chain (in CDCl₃)

Chemical Shift (ppm)	Assignment
~180	C=O (carboxylate)
~34.5	α -C (adjacent to COO ⁻)
~32.3	Methylene chain
~29.9	Methylene chain
~29.8	Methylene chain
~29.7	Methylene chain
~29.5	Methylene chain
~25.1	Methylene chain
~23.1	Methylene chain
~14.5	Terminal CH ₃

Data adapted from spectral information for undecanoic acid.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, is used to identify the functional groups present in **sodium undecanoate** and to study intermolecular interactions.

The FTIR spectrum of **sodium undecanoate** is dominated by strong absorptions from the carboxylate group and the hydrocarbon chain.

Table 4: Key FTIR Absorption Bands for **Sodium Undecanoate**

Wavenumber (cm ⁻¹)	Vibration Mode
~2955	C-H asymmetric stretching (CH ₃)
~2918	C-H asymmetric stretching (CH ₂)
~2850	C-H symmetric stretching (CH ₂)
~1560	C=O asymmetric stretching (carboxylate)
~1465	C-H scissoring (CH ₂)
~1410	C=O symmetric stretching (carboxylate)
~720	C-H rocking (CH ₂)

Data inferred from spectra of undecanoic acid and other sodium carboxylates.

Raman spectroscopy provides complementary information to FTIR, with strong signals often observed for the C-C backbone and symmetric vibrations.

Table 5: Prominent Raman Peaks for **Sodium Undecanoate** (Estimated)

Wavenumber (cm ⁻¹)	Vibration Mode
~2880	C-H symmetric stretching (CH ₂)
~2845	C-H symmetric stretching (CH ₃)
~1440	C-H scissoring (CH ₂)
~1295	C-H twisting (CH ₂)
~1130	C-C skeletal stretching
~1060	C-C skeletal stretching
~890	C-C skeletal stretching

Peak positions are estimated based on data for sodium laurate and sodium caprate.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **sodium undecanoate**. In electrospray ionization (ESI), the undecanoate anion is typically observed.

Table 6: Mass Spectrometry Data for the Undecanoate Anion

m/z	Ion
185.15	[M-Na] ⁻
208.14	[M-H] ⁻ (undecanoic acid)
231.13	[M+Na-2H] ⁻

Fragmentation data for undecanoic acid shows characteristic losses of small neutral molecules and alkyl fragments. The molecular ion of undecanoic acid is observed at m/z 186.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **sodium undecanoate** are outlined below.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **Sodium undecanoate**
- Deuterated solvent (e.g., Deuterium Oxide (D_2O) or Chloroform-d (CDCl_3))
- NMR tubes (5 mm)
- NMR spectrometer

Protocol:

- Sample Preparation: Dissolve 5-10 mg of **sodium undecanoate** in approximately 0.7 mL of the chosen deuterated solvent directly in an NMR tube.
- Solvent Selection: D_2O is suitable for observing the sample in an aqueous environment, though the exchangeable proton of any residual carboxylic acid will not be observed. CDCl_3 can also be used if the sample is sufficiently soluble.
- Instrument Setup:
 - Tune and shim the spectrometer for the specific solvent.
 - Set the appropriate acquisition parameters for ^1H and ^{13}C NMR. For ^{13}C , a sufficient relaxation delay (e.g., 2-5 seconds) is necessary for quantitative analysis.
- Data Acquisition: Acquire the ^1H spectrum, followed by the ^{13}C spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

- **Sodium undecanoate**
- Potassium bromide (KBr), FTIR grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer with a sample holder

Protocol (KBr Pellet Method):

- **Sample Preparation:** Grind 1-2 mg of **sodium undecanoate** with approximately 100-150 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer a portion of the mixture to a pellet die and press under high pressure (8-10 tons) to form a thin, transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer.
- **Background Collection:** Collect a background spectrum of the empty sample compartment.
- **Sample Spectrum:** Acquire the spectrum of the sample, typically in the range of 4000-400 cm^{-1} .

Raman Spectroscopy

Objective: To obtain a Raman spectrum to identify vibrational modes, particularly of the carbon backbone.

Materials:

- **Sodium undecanoate** (solid powder or aqueous solution)
- Glass capillary tube or microscope slide
- Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

Protocol:

- Sample Preparation:
 - Solid: Place a small amount of the solid powder on a microscope slide or pack it into a glass capillary tube.
 - Aqueous Solution: Prepare a solution of known concentration in deionized water.
- Instrument Setup:
 - Calibrate the spectrometer using a standard (e.g., silicon).
 - Select the appropriate laser power and exposure time to maximize signal without causing sample degradation.
- Data Acquisition: Focus the laser on the sample and collect the Raman scattered light.
- Data Processing: Process the spectrum to remove any background fluorescence and cosmic rays.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

- **Sodium undecanoate**
- Solvent (e.g., methanol, water)
- Mass spectrometer with an electrospray ionization (ESI) source

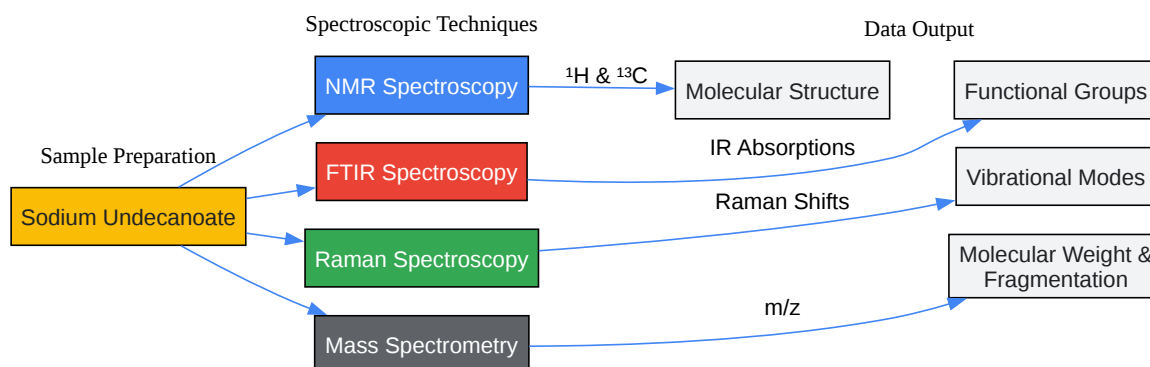
Protocol (ESI-MS):

- Sample Preparation: Prepare a dilute solution of **sodium undecanoate** (e.g., 10-100 μM) in a suitable solvent mixture, such as 50:50 methanol:water.
- Instrument Setup:

- Calibrate the mass spectrometer using a standard calibration solution.
- Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire spectra in both positive and negative ion modes over an appropriate m/z range.
- Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and any significant fragment ions.

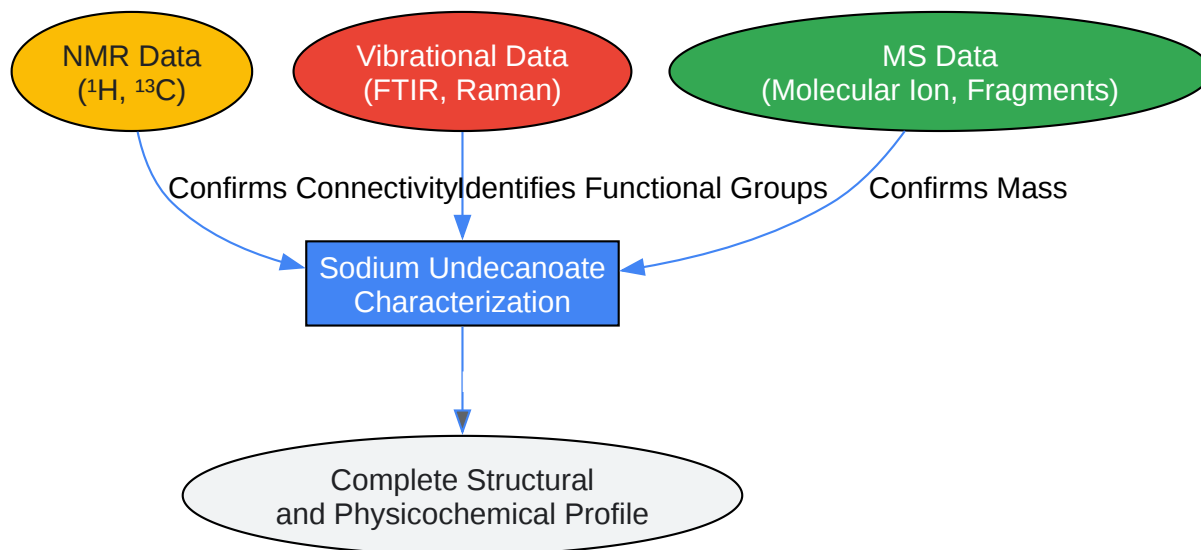
Visualized Workflows and Relationships

Graphviz diagrams are provided to illustrate the logical flow of experiments and the relationships between different characterization techniques.



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Caption: Workflow for the comprehensive spectroscopic characterization of **sodium undecanoate**.



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Caption: Integration of data from multiple spectroscopic techniques for a complete analysis.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of **sodium undecanoate**. By summarizing key quantitative data and providing explicit experimental protocols for NMR, FTIR, Raman, and Mass Spectrometry, this document serves as a valuable resource for researchers and professionals. The integrated application of these techniques, as illustrated in the workflows, enables a comprehensive understanding of the molecular structure and properties of this important fatty acid salt, facilitating its application in drug development and other scientific endeavors.

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